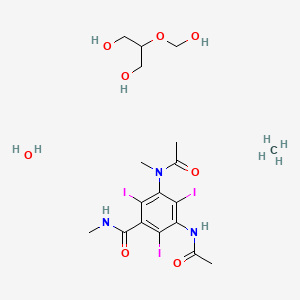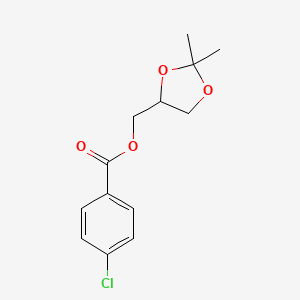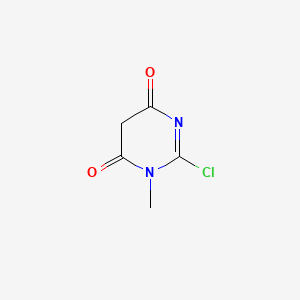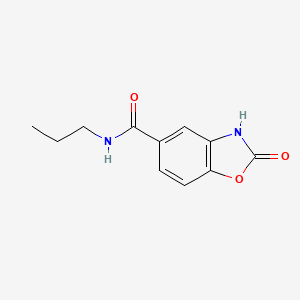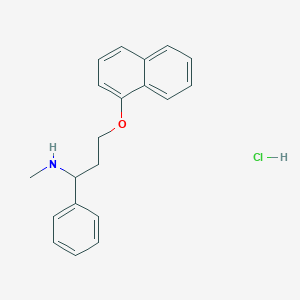
rac N-Demethyl Dapoxetine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac N-Demethyl Dapoxetine Hydrochloride: is the hydrochloride salt of rac N-Demethyl Dapoxetine, which is a racemic metabolite of Dapoxetine. Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant and for the treatment of premature ejaculation .
Preparation Methods
The preparation of rac N-Demethyl Dapoxetine involves the demethylation of Dapoxetine. One method involves the removal of a methyl group from the nitrogen atom of Dapoxetine. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts under controlled conditions . Industrial production methods may involve high-performance liquid chromatography (HPLC) to ensure the purity of the compound .
Chemical Reactions Analysis
rac N-Demethyl Dapoxetine Hydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac N-Demethyl Dapoxetine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of rac N-Demethyl Dapoxetine Hydrochloride is related to its role as a metabolite of Dapoxetine. Dapoxetine works by inhibiting the neuronal reuptake of serotonin, thereby increasing serotonin activity in the central nervous system. This action helps in delaying ejaculation and improving mood . The molecular targets include serotonin transporters and the pathways involved in serotonin signaling .
Comparison with Similar Compounds
rac N-Demethyl Dapoxetine Hydrochloride can be compared with other similar compounds such as:
Dapoxetine: The parent compound, which is also a selective serotonin reuptake inhibitor.
rac-N-Desmethyl Dapoxetine-D7 (HCl): A deuterated form of the compound used for specific research applications.
N-Desmethyl Dapoxetine HCl: Another metabolite of Dapoxetine used in similar research contexts.
The uniqueness of this compound lies in its specific role as a metabolite and its applications in various fields of research.
Properties
Molecular Formula |
C20H22ClNO |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H |
InChI Key |
USKHWFSVXPFHHA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
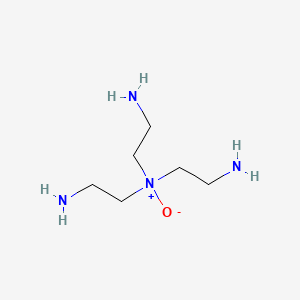
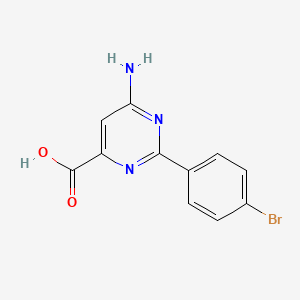

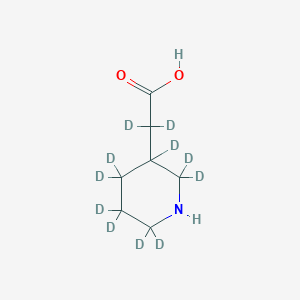
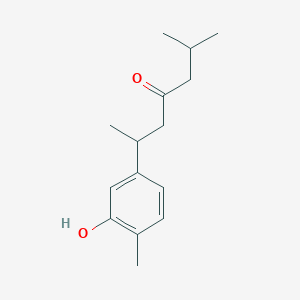
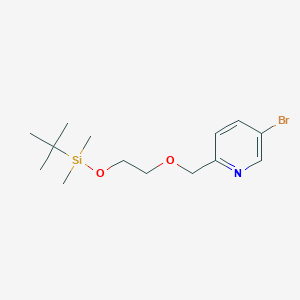
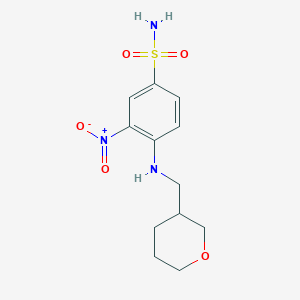
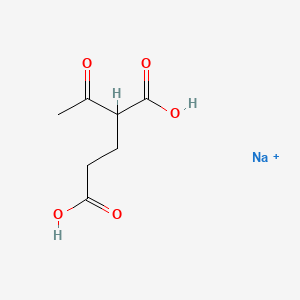
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
